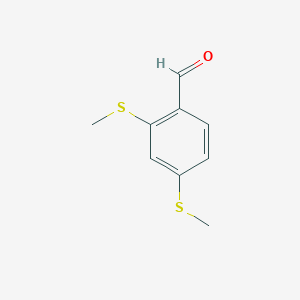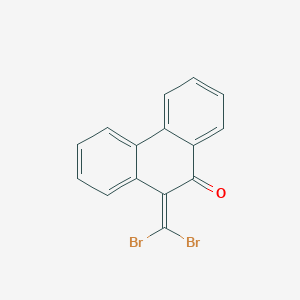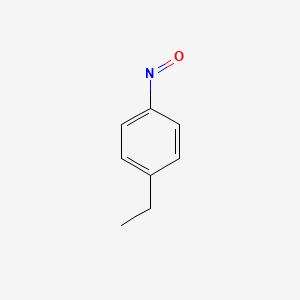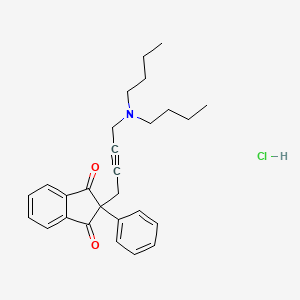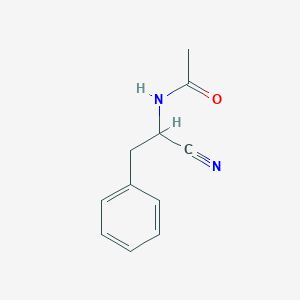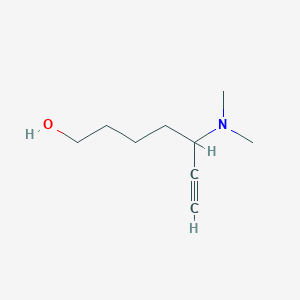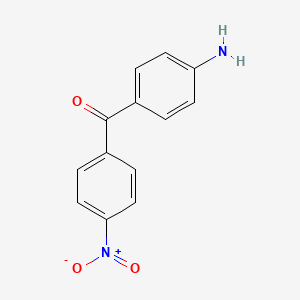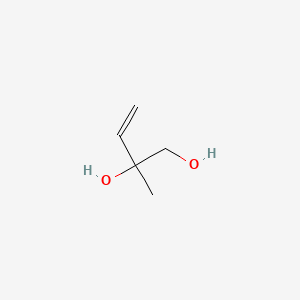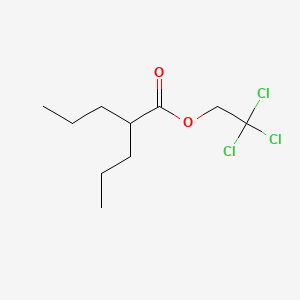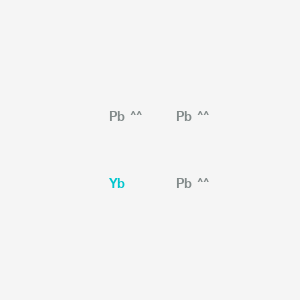
Circulin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Circulin B is a member of the cyclotide family of macrocyclic peptides. Cyclotides are mini-proteins derived from plants and are characterized by a head-to-tail cyclized peptide backbone and a knotted arrangement of their three disulfide bonds. This compound was first discovered due to its uterotonic and anti-HIV activity. It has also been reported to have activity against a range of Gram-positive and Gram-negative bacteria as well as fungi .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The traditional method for extracting cyclotides, including Circulin B, involves prolonged boiling of the plant material followed by butanol fractionation . due to the complex structure of cyclotides, chemical synthesis and recombinant microorganism-based methods provide limited yields. Therefore, in vitro production technologies independent of the natural source availability are being explored to facilitate commercial applications .
Industrial Production Methods: Production of biopharmaceutical peptides in plant cell cultures is a safe and commercially applicable alternative. This method can overcome challenges such as inconsistent supply due to geographical and climatic conditions and the unsustainability of extracting metabolites from non-native, rare, and endangered plants .
Análisis De Reacciones Químicas
Types of Reactions: Circulin B undergoes various types of reactions, including oxidation and reduction. The presence and location of cationic residues are crucial for its activity against Gram-negative bacteria .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents for forming disulfide bonds and reducing agents for breaking these bonds. The reaction conditions typically involve maintaining a specific pH and temperature to ensure the stability of the cyclotide structure .
Major Products Formed: The major products formed from the reactions involving this compound are typically other cyclotides with similar structures but varying biological activities. These products are often analyzed to understand the structure-activity relationships and to develop new therapeutic agents .
Aplicaciones Científicas De Investigación
Circulin B has a wide range of scientific research applications. It is used in chemistry for studying the structure-activity relationships of cyclotides. In biology, it is used to understand the mechanisms of plant defense against pests and pathogens. In medicine, this compound is being explored for its potential as an antimicrobial agent against Gram-positive and Gram-negative bacteria as well as fungi .
Mecanismo De Acción
Circulin B exerts its effects by interacting with the membrane of bacterial cells. The hydrophobic patch on the surface of this compound allows it to bind to the phospholipid acyl-chains of the bacterial membrane, leading to membrane disruption and cell death . The molecular targets and pathways involved in this process include the bacterial cell membrane and the associated proteins that maintain membrane integrity .
Comparación Con Compuestos Similares
Circulin B is similar to other cyclotides such as Circulin A and Cyclopsychotride A. it differs from Circulin A in that it lacks a prominent surface-exposed tryptophan residue and has an extra hydrophobic residue in loop 6, which is implicated in cyclization . This difference in structure results in a markedly different profile of antimicrobial activity compared to Circulin A . Cyclopsychotride A, on the other hand, has a similar hydrophobic patch but differs in its amino acid composition and charge properties .
List of Similar Compounds:- Circulin A
- Cyclopsychotride A
- Tricyclon A
Propiedades
Número CAS |
20905-50-4 |
|---|---|
Fórmula molecular |
C52H98N16O13 |
Peso molecular |
1155.4 g/mol |
Nombre IUPAC |
N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-12-[(2S)-butan-2-yl]-3-[(1R)-1-hydroxyethyl]-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide |
InChI |
InChI=1S/C52H98N16O13/c1-9-29(6)40-51(80)63-34(16-22-55)43(72)61-36(18-24-57)48(77)67-41(30(7)69)50(79)58-25-19-37(46(75)60-33(15-21-54)45(74)65-38(26-28(4)5)49(78)66-40)62-44(73)35(17-23-56)64-52(81)42(31(8)70)68-47(76)32(14-20-53)59-39(71)13-11-10-12-27(2)3/h27-38,40-42,69-70H,9-26,53-57H2,1-8H3,(H,58,79)(H,59,71)(H,60,75)(H,61,72)(H,62,73)(H,63,80)(H,64,81)(H,65,74)(H,66,78)(H,67,77)(H,68,76)/t29-,30+,31+,32-,33-,34-,35-,36-,37-,38+,40-,41-,42-/m0/s1 |
Clave InChI |
DRHFCEIZVVAMEH-GZQYODANSA-N |
SMILES isomérico |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC(C)C)CCN)NC(=O)[C@H](CCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCN)NC(=O)CCCCC(C)C)[C@@H](C)O)CCN)CCN |
SMILES canónico |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)CCN)NC(=O)C(CCN)NC(=O)C(C(C)O)NC(=O)C(CCN)NC(=O)CCCCC(C)C)C(C)O)CCN)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


